molecular formula C21H18N2O4 B4022704 ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE

ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE

Cat. No.: B4022704
M. Wt: 362.4 g/mol
InChI Key: WIQAAFXWVGRNLM-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE is a fused heterocyclic compound featuring a pyrano[3,2-c]quinoline core. Key structural attributes include:

  • Pyrano[3,2-c]quinoline backbone: A tricyclic system combining pyran and quinoline rings.
  • Substituents: Ethyl carboxylate at position 3. Amino group at position 2. Oxo group at position 5. Phenyl group at position 4.

Its synthesis likely involves Pd-catalyzed cross-coupling or cyclocondensation reactions, as seen in analogous pyrano-quinoline derivatives .

Properties

IUPAC Name

ethyl 2-amino-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-26-21(25)17-15(12-8-4-3-5-9-12)16-18(27-19(17)22)13-10-6-7-11-14(13)23-20(16)24/h3-11,15H,2,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQAAFXWVGRNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related quinoline and pyrano-quinoline derivatives (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight Key Properties/Applications Reference
ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE Pyrano[3,2-c]quinoline 2-Amino, 5-Oxo, 4-Phenyl, 3-Carboxylate Amino, Ester, Oxo, Phenyl ~340 (estimated) Potential biological activity -
Ethyl 2-(3-Nitrophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinoline-4-Carboxylate Tetrahydroquinoline 2-Nitrophenyl, 4-Carboxylate, 5-Oxo Ester, Oxo, Nitro 340.33 Not specified
6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde Pyrano[3,2-c]quinoline 4,5-Dioxo, 6-Ethyl, 3-Carboxaldehyde Aldehyde, Dioxo, Ethyl ~316 (estimated) Reactive in nucleophilic additions
5,6-Dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione Pyrano[3,2-c]quinoline 2,5-Dione Diketone ~258 (estimated) Intermediate for derivatization
Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate Quinoline 4-Chlorobenzylamino, 6-Trifluoromethyl, 3-Carboxylate Ester, Trifluoromethyl, Chlorobenzyl 408.8 Pharmaceutical candidate

Key Differences and Implications

Diones (e.g., 2,5-dione in ) increase hydrogen-bonding capacity, whereas the target compound’s amino and oxo groups may enhance solubility and receptor interactions .

Functional Groups: Carboxaldehyde vs. The target’s phenyl group may contribute to lipophilicity .

Synthetic Pathways: Pyrano-quinoline derivatives in are synthesized via reactions of 3-acyl-4-hydroxyquinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, suggesting analogous methods for the target compound . Pd-catalyzed cross-coupling () could introduce aryl/amino groups, as seen in related quinolines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE
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ETHYL 2-AMINO-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE

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